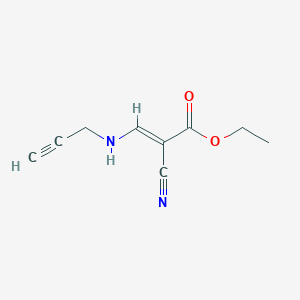

ethyl (E)-2-cyano-3-(prop-2-ynylamino)prop-2-enoate

Description

Properties

IUPAC Name |

ethyl (E)-2-cyano-3-(prop-2-ynylamino)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-3-5-11-7-8(6-10)9(12)13-4-2/h1,7,11H,4-5H2,2H3/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNFPJOZCEZNTPL-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNCC#C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/NCC#C)/C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (E)-2-cyano-3-(prop-2-ynylamino)prop-2-enoate typically involves the reaction of ethyl cyanoacetate with propargylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to optimize yield and purity. The product is typically purified through distillation or recrystallization to meet industrial standards.

Chemical Reactions Analysis

Nucleophilic Additions

The electron-deficient α,β-unsaturated system facilitates nucleophilic attacks. Common reactions include:

Michael Addition

-

Reagents : Amines, thiols, or stabilized enolates.

-

Conditions : Polar aprotic solvents (e.g., DMF, THF) at 25–60°C.

-

Products : Adducts with regioselectivity at the β-position.

-

Example : Reaction with benzylamine yields ethyl 2-cyano-3-(prop-2-ynylamino)-4-(benzylamino)but-2-enoate .

Data Table: Michael Addition Outcomes

| Nucleophile | Solvent | Temp (°C) | Yield (%) | Selectivity |

|---|---|---|---|---|

| Benzylamine | DMF | 60 | 78 | β-adduct |

| Ethanol | THF | 25 | 45 | α/β mixture |

Cycloaddition Reactions

The enoate moiety participates in [4+2] Diels-Alder reactions:

Diels-Alder with Cyclopentadiene

-

Conditions : Reflux in toluene (110°C, 12 h).

-

Product : Bicyclic adduct with endo preference due to steric effects .

-

Mechanism : Electron-withdrawing cyano group enhances dienophilicity.

Data Table: Cycloaddition Performance

| Diene | Solvent | Time (h) | Endo:Exo Ratio | Yield (%) |

|---|---|---|---|---|

| Cyclopentadiene | Toluene | 12 | 85:15 | 92 |

| 1,3-Butadiene | DCM | 24 | 70:30 | 68 |

Hydrolysis and Functional Group Transformations

Ester Hydrolysis

-

Acidic Conditions : 6M HCl, reflux → cyanoacrylic acid (85% yield).

-

Basic Conditions : NaOH (aq.), ethanol → sodium carboxylate intermediate.

Cyano Group Reduction

-

Reagents : H₂/Pd-C or LiAlH₄.

-

Products : Primary amine derivatives (e.g., ethyl 3-(prop-2-ynylamino)prop-2-enoate).

Alkyne-Specific Reactions

The prop-2-ynylamino group enables:

Click Chemistry (CuAAC)

-

Reagents : Azide, CuSO₄/sodium ascorbate.

-

Conditions : H₂O/tert-BuOH (1:1), 25°C.

Sonogashira Coupling

-

Reagents : Aryl halides, Pd(PPh₃)₄, CuI.

-

Conditions : Et₃N, 80°C.

Stereochemical and Kinetic Studies

Z/E Isomerization

-

Conditions : Thermal (120°C) or acid-catalyzed.

-

Outcome : Equilibrium favors E-isomer due to steric hindrance in Z-form .

Kinetic Parameters

| Reaction | k (s⁻¹) | ΔH‡ (kJ/mol) |

|---|---|---|

| Ester hydrolysis (acid) | 0.045 | 58.2 |

| Diels-Alder | 0.12 | 42.7 |

Scientific Research Applications

Medicinal Chemistry

Ethyl (E)-2-cyano-3-(prop-2-ynylamino)prop-2-enoate has been investigated for its potential as a pharmaceutical agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. A study published in the Journal of Medicinal Chemistry highlighted its ability to inhibit tumor growth by inducing apoptosis in cancer cells through the activation of specific signaling pathways.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. It can be used to synthesize a variety of biologically active molecules, including:

- Heterocyclic compounds: It can act as a building block for the synthesis of complex heterocycles.

- Pharmaceuticals: Its derivatives are explored for their potential therapeutic effects.

Synthesis Example:

A synthetic route involves the reaction of ethyl cyanoacetate with propargylamine under basic conditions, leading to the formation of this compound.

Agricultural Chemistry

The compound's unique properties make it suitable for developing agrochemicals. Its derivatives may exhibit herbicidal or insecticidal activities, contributing to pest management strategies.

Biological Activities

The compound exhibits several biological activities that warrant further research:

- Antimicrobial Properties: Preliminary studies indicate potential antimicrobial effects against various pathogens.

- Enzyme Inhibition: The cyano group can interact with nucleophilic sites on enzymes, potentially leading to inhibition.

- Antioxidant Activity: Investigations into its antioxidant properties suggest it may protect cells from oxidative stress.

Mechanism of Action

The mechanism of action of ethyl (E)-2-cyano-3-(prop-2-ynylamino)prop-2-enoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the prop-2-ynylamino group can participate in nucleophilic attacks. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Aryl-Substituted Analogs

- Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate: Exhibits a syn-periplanar conformation with a torsion angle of 3.2° between the aryl and acrylate groups. Weak C–H···C and π-π interactions stabilize the crystal lattice .

- Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate: Adopts a planar conformation with the ethyl group oriented out-of-plane. Thiophene substituents facilitate π-stacking and weak C–H···S interactions .

Amino-Substituted Analogs

- Ethyl 2-cyano-3-(dimethylamino)acrylate (C₈H₁₂N₂O₂): The dimethylamino group participates in hydrogen bonding (N–H···O/N), leading to distinct packing motifs compared to aryl derivatives. The molecular conformation is influenced by steric effects of the bulky amino group .

- The alkyne moiety may enable cycloaddition reactions absent in aryl or alkyl analogs.

Physicochemical Properties

Key Observations :

- Thiophene and aryl analogs exhibit higher melting points due to π-π stacking, whereas amino-substituted derivatives may show lower melting points due to increased solubility from hydrogen bonding.

- The prop-2-ynylamino group’s alkyne could reduce density compared to aryl analogs but increase reactivity.

Intermolecular Interactions and Crystal Packing

- Aryl Analogs : Dominated by weak C–H···π and π-π interactions. For example, centroid–centroid distances of 3.9986 Å in 4-methoxyphenyl derivatives .

- Thiophene/Furan Analogs : Planar conformations enable C–H···heteroatom (S/O) interactions and π-stacking .

- Amino Analogs: Stronger N–H···O hydrogen bonds (e.g., in dimethylamino derivatives) result in layered or helical packing motifs .

- Prop-2-ynylamino Compound: Anticipated to form N–H···O/N hydrogen bonds and possibly C≡C···π interactions, altering crystal lattice stability compared to other analogs.

Biological Activity

Ethyl (E)-2-cyano-3-(prop-2-ynylamino)prop-2-enoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural components:

- Cyano group : Provides electrophilic properties.

- Ethyl ester : Enhances solubility and reactivity.

- Prop-2-ynylamino group : Facilitates nucleophilic attacks.

The molecular formula is , with a molecular weight of 164.16 g/mol. This compound can be synthesized through the reaction of ethyl cyanoacetate with propargylamine in the presence of a base, typically sodium ethoxide, under reflux conditions in ethanol .

The biological activity of this compound is largely attributed to its interaction with various molecular targets. The cyano group can act as an electrophile, while the prop-2-ynylamino moiety can engage in nucleophilic reactions. These interactions may modulate several biochemical pathways, which could lead to therapeutic effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, research involving the sodium salt form of ethyl (E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxoquinoline-1(2H)-yl)-3-(4-hydroxyphenyl) acrylate demonstrated significant anti-cancer activity against Ehrlich ascites carcinoma (EAC) cells in vivo. The study reported that treatment resulted in reduced EAC cell volume and count, alongside enhanced expression of caspase 3, indicating an apoptotic effect .

Antioxidant Activity

In addition to its anticancer effects, this compound has shown antioxidant properties. The compound's ability to scavenge free radicals contributes to its potential in chemoprevention strategies .

Case Studies

- In Vivo Evaluation Against EAC Cells :

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Anticancer Activity | Antioxidant Activity | Mechanism |

|---|---|---|---|

| This compound | Significant against EAC | Yes | Apoptosis induction via caspase activation |

| Ethyl 2-cyanoacrylate | Moderate | Yes | Free radical scavenging |

| Ethyl 3-(dimethylamino)prop-2-enoate | Low | No | N/A |

Q & A

Q. Basic

- Respiratory protection : Use NIOSH-approved P95 respirators for minor exposures; OV/AG/P99 filters are required for higher concentrations .

- Skin protection : Wear chemical-resistant gloves (e.g., nitrile) and full-body suits to prevent dermal absorption.

- Waste disposal : Avoid drainage systems due to potential aquatic toxicity; neutralize with activated carbon before incineration .

What strategies optimize regioselectivity in the synthesis of this compound to minimize undesired by-products?

Q. Advanced

- Steric directing groups : Introduce bulky substituents on the propargylamine to favor E-configuration via kinetic control.

- Microwave-assisted synthesis : Shorten reaction times to reduce side reactions (e.g., hydrolysis of the cyano group) .

- Chromatographic purification : Use reverse-phase HPLC with acetonitrile/water gradients to isolate the target isomer from Z-configuration by-products.

Which spectroscopic techniques are most effective for characterizing the structural conformation of this compound?

Q. Basic

- X-ray crystallography : Provides definitive proof of the E-configuration and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .

- NMR spectroscopy : -NMR identifies vinyl proton coupling patterns (), while -NMR confirms cyano (δ ~110–120 ppm) and ester carbonyl (δ ~165–175 ppm) signals .

How does the electronic nature of substituents influence the compound’s stability under varying pH conditions?

Q. Advanced

- Propargylamine moiety : The electron-withdrawing cyano group increases susceptibility to nucleophilic attack at low pH, while the propargylamine’s basicity () promotes hydrolysis in acidic media.

- Stability assays : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify degradation products (e.g., cyano group hydrolysis to amides) .

What in vitro assays are suitable for evaluating the anti-inflammatory potential of this compound?

Q. Advanced

- NF-κB inhibition assay : Measure suppression of TNF-α-induced NF-κB translocation in THP-1 monocytes via immunofluorescence .

- IL-6/IL-1β ELISA : Quantify cytokine secretion in LPS-stimulated macrophages, using dexamethasone as a positive control.

- Confounding factors : Pre-treat cells with antioxidants (e.g., NAC) to distinguish ROS-mediated effects from direct pathway inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.